

Application Notes and Protocols for IMM-01 Combination Therapy Studies

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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

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Introduction

IMM-01 is a recombinant human signal-regulatory protein alpha (SIRP α)-Fc fusion protein that targets the CD47/SIRP α immune checkpoint.[1][2][3] CD47 is a widely expressed transmembrane protein on healthy cells that acts as a "don't eat me" signal by binding to SIRP α on myeloid cells, particularly macrophages.[4] Many cancer cells overexpress CD47 to evade immune surveillance. By blocking the CD47-SIRP α interaction, **IMM-01** enhances the phagocytosis of tumor cells by macrophages.[1][2] This mechanism of action provides a strong rationale for combining **IMM-01** with other immunotherapies to elicit a more robust and durable anti-tumor response.

Preclinical studies have demonstrated that **IMM-01**, in combination with PD-1/PD-L1 inhibitors, can exert a powerful synergistic anti-tumor effect.[2][5] This combination therapy has the potential to convert immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors with an inflamed microenvironment conducive to T-cell-mediated killing.[2][5] These application notes provide a comprehensive guide to the experimental design and detailed protocols for preclinical studies evaluating **IMM-01** in combination with other immunotherapeutic agents.

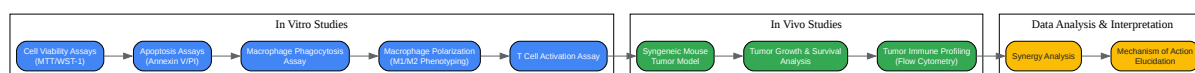
IMM-01 Signaling Pathway and Therapeutic Rationale

IMM-01's primary mechanism of action is the disruption of the CD47-SIRP α signaling axis. This leads to a cascade of events within the tumor microenvironment, ultimately promoting tumor cell elimination.

IMM-01 Signaling Pathway.

Experimental Workflow for IMM-01 Combination Therapy Studies

A typical preclinical workflow for evaluating **IMM-01** in combination therapy involves a series of in vitro and in vivo experiments to establish synergy and elucidate the mechanism of action.



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Preclinical Experimental Workflow.

In Vitro Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for assessing the direct cytotoxic effects of **IMM-01** in combination with another therapeutic agent on tumor cells.

Materials:

- Tumor cell line of interest (adherent or suspension)
- Complete culture medium
- **IMM-01**
- Combination therapeutic agent (e.g., anti-PD-1 antibody)

- WST-1 reagent
- 96-well microplates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed tumor cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.[\[6\]](#)
- Prepare serial dilutions of **IMM-01** and the combination agent in complete culture medium.
- Treat the cells with **IMM-01** alone, the combination agent alone, or the combination of both at various concentrations. Include untreated and vehicle control wells.
- Incubate the plate for 48-72 hours in a humidified incubator.
- Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[\[6\]](#)
- Gently shake the plate for 1 minute to ensure uniform color distribution.[\[6\]](#)
- Measure the absorbance at 450 nm using a microplate reader.[\[7\]](#)

Data Presentation:

Treatment Group	Concentration (nM)	Mean Absorbance (450 nm)	Standard Deviation	% Cell Viability
Untreated Control	0	1.254	0.087	100.0
IMM-01	10	1.198	0.075	95.5
IMM-01	100	1.152	0.081	91.9
Anti-PD-1	10	1.233	0.092	98.3
Anti-PD-1	100	1.210	0.085	96.5
IMM-01 + Anti-PD-1	10 + 10	1.105	0.078	88.1
IMM-01 + Anti-PD-1	100 + 100	0.856	0.065	68.3

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in tumor cells following treatment with **IMM-01** combination therapy.

Materials:

- Tumor cells
- **IMM-01** and combination agent
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[8]
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed and treat tumor cells as described in the cell viability protocol for 24-48 hours.
- Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
- Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[10]
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[10]
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.[11]
- Incubate for 15 minutes at room temperature in the dark.[11]
- Add 400 μ L of 1X Binding Buffer to each tube.[11]
- Analyze the samples by flow cytometry within one hour.[12]

Data Presentation:

Treatment Group	% Live Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control	95.2 \pm 2.1	2.5 \pm 0.8	2.3 \pm 0.5
IMM-01 (100 nM)	88.7 \pm 3.5	8.1 \pm 1.2	3.2 \pm 0.7
Anti-PD-1 (100 nM)	94.1 \pm 2.8	3.2 \pm 0.9	2.7 \pm 0.6
IMM-01 + Anti-PD-1	65.4 \pm 4.2	25.8 \pm 3.1	8.8 \pm 1.5

In Vivo Experimental Protocols

Protocol 3: Syngeneic Mouse Model for Combination Therapy

This protocol outlines the use of a syngeneic mouse model to evaluate the in vivo efficacy of **IMM-01** combination therapy.

Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c)[[13](#)]
- Syngeneic tumor cell line (e.g., MC38 or CT26)[[13](#)]
- **IMM-01** and combination agent (e.g., anti-mouse PD-1 antibody)
- Sterile PBS
- Calipers

Procedure:

- Subcutaneously inject 1×10^6 tumor cells into the flank of the mice.[[2](#)]
- Monitor tumor growth until tumors reach a palpable size (approximately 50-100 mm³).[[2](#)]
- Randomize mice into treatment groups: Vehicle control, **IMM-01** alone, combination agent alone, and **IMM-01** + combination agent.
- Administer treatments according to a predetermined schedule (e.g., **IMM-01** intraperitoneally twice weekly, anti-PD-1 intraperitoneally twice weekly).[[2](#)]
- Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.[[2](#)]
- At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors for further analysis.

Data Presentation:

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Standard Deviation	% Tumor Growth Inhibition
Vehicle Control	1580	210	0
IMM-01 (10 mg/kg)	1150	180	27.2
Anti-PD-1 (10 mg/kg)	980	150	38.0
IMM-01 + Anti-PD-1	350	95	77.8

Protocol 4: Immune Cell Profiling of Tumors by Flow Cytometry

This protocol describes the analysis of immune cell populations within the tumor microenvironment.

Materials:

- Excised tumors from the in vivo study
- Tumor dissociation kit
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD86, CD206)
- Live/dead stain
- Flow cytometer

Procedure:

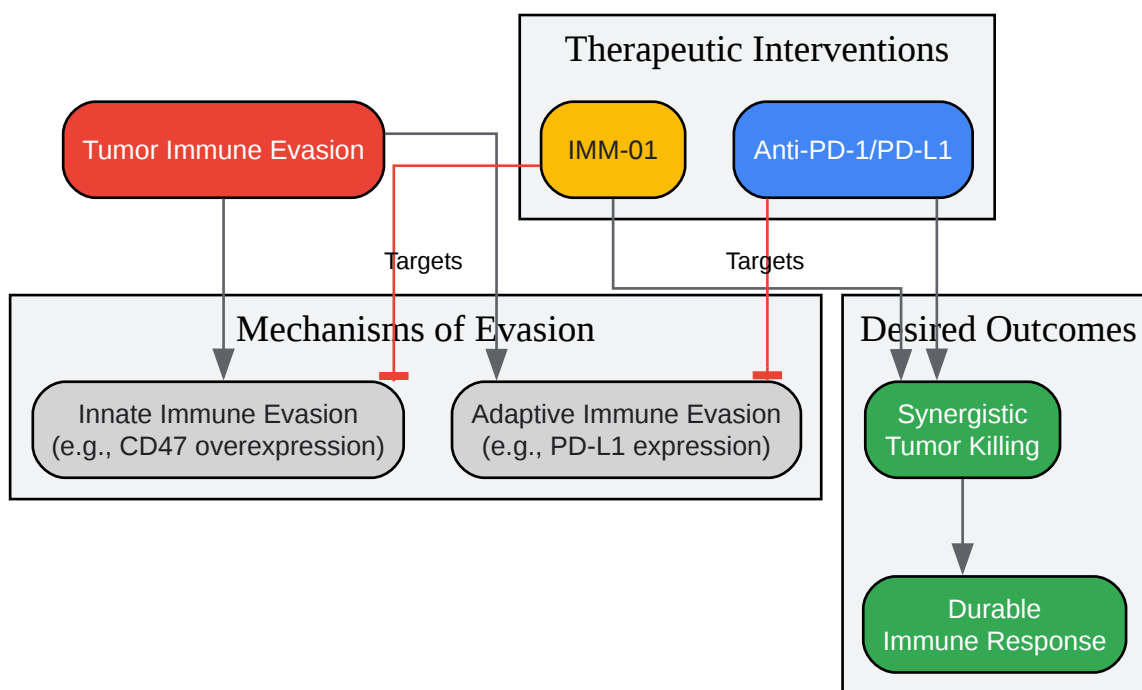
- Prepare single-cell suspensions from the excised tumors using a tumor dissociation kit.[2]
- Lyse red blood cells using a lysis buffer.
- Stain the cells with a live/dead marker to exclude non-viable cells.
- Block Fc receptors with anti-CD16/32 antibody.[2]
- Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
- For intracellular markers, fix and permeabilize the cells before staining.
- Wash the cells and resuspend them in FACS buffer.
- Acquire data on a flow cytometer and analyze using appropriate software.

Data Presentation:

Treatment Group	% CD8+ T Cells of CD45+ Cells	% M1 Macrophages (CD86+) of F4/80+ Cells	% M2 Macrophages (CD206+) of F4/80+ Cells
Vehicle Control	5.2 ± 1.1	15.8 ± 3.2	75.1 ± 8.5
IMM-01 (10 mg/kg)	8.9 ± 1.8	35.2 ± 5.1	50.3 ± 6.7
Anti-PD-1 (10 mg/kg)	15.6 ± 2.5	20.1 ± 4.0	68.9 ± 7.2
IMM-01 + Anti-PD-1	28.4 ± 3.9	60.7 ± 7.3	25.4 ± 4.8

Logical Framework for Combination Strategy

The decision to combine **IMM-01** with another immunotherapy is based on complementary mechanisms of action to overcome tumor immune evasion.



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Rationale for Combination Therapy.

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References

- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
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